

Application Note: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

[Get Quote](#)

Introduction & Mechanism of Action

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (also referred to as a chloroacetamide-salicylate derivative) represents a specialized class of irreversible inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B is a critical negative regulator of the insulin signaling pathway.^[1] It functions by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby terminating the signal. In the context of Type 2 Diabetes (T2D) and obesity, inhibiting PTP1B is a validated therapeutic strategy to restore insulin sensitivity.^[2]

Mechanism: "Dock and Lock"

This compound utilizes a two-step "Dock and Lock" mechanism:

- **Dock (Recognition):** The salicylate moiety (2-hydroxybenzoic acid) mimics the phosphate group of phosphotyrosine (pTyr), guiding the molecule into the positively charged active site of PTP1B.

- **Lock (Inactivation):** The electrophilic chloroacetyl group acts as a "warhead." Once docked, it is positioned in proximity to Cysteine 215 (Cys215), the catalytic nucleophile of PTP1B. The thiol of Cys215 attacks the chloroacetyl carbon, displacing chloride and forming a stable, irreversible thioether bond.

Chemical Properties & Critical Handling

Property	Specification
Molecular Weight	~229.62 g/mol
Solubility	Soluble in DMSO (>50 mM); Ethanol. Poorly soluble in water.
Stability	Hydrolytically Unstable: The chloroacetyl group can hydrolyze in aqueous solution over time. Prepare fresh.
Reactivity	High Thiol Reactivity: Reacts rapidly with DTT, -Mercaptoethanol, and Glutathione.

CRITICAL WARNING: Buffer Incompatibility

Do NOT use buffers containing reducing agents (DTT, BME, TCEP) during the incubation of this compound with the enzyme. These agents contain free thiols that will act as "decoy" nucleophiles, reacting with the chloroacetyl warhead and neutralizing the inhibitor before it reaches the enzyme.

- **Correct Buffer:** HEPES, MOPS, or Tris (pH 7.0–7.5).
- **Incorrect Buffer:** Buffers with 1 mM DTT (standard for many phosphatase storage buffers—must be removed via dialysis or dilution).

Protocol A: In Vitro PTP1B Irreversible Inhibition Assay

Objective: To demonstrate time-dependent inactivation of PTP1B (determination of

).

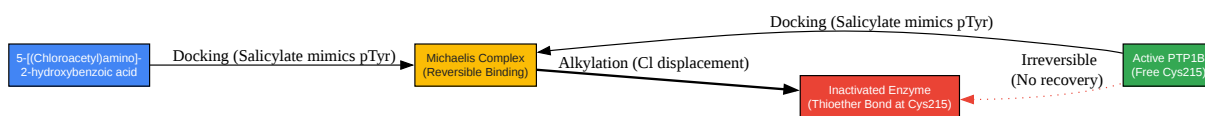
Reagents

- Enzyme: Recombinant Human PTP1B (catalytic domain).
- Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) - Fluorometric.
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20. (NO DTT).
- Inhibitor: **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid** (10 mM stock in DMSO).

Experimental Workflow

- Enzyme Preparation: Dilute PTP1B to 2x final concentration (e.g., 10 nM) in Assay Buffer.
- Compound Preparation: Prepare a serial dilution of the inhibitor in Assay Buffer (keep DMSO constant, e.g., 1%).
- Pre-Incubation (The "Lock" Step):
 - Mix 50 μ L of Enzyme + 50 μ L of Inhibitor in a black 96-well plate.
 - Incubate for varying times: 0, 15, 30, and 60 minutes at Room Temperature.
 - Note: Because this is a covalent inhibitor, potency will increase with incubation time.
- Substrate Addition: Add 100 μ L of DiFMUP substrate (at , typically \sim 50 μ M).
- Measurement: Immediately read fluorescence (Ex/Em: 358/455 nm) in kinetic mode for 10 minutes.
- Data Analysis: Calculate the slope (velocity) for each concentration. Plot % Residual Activity vs. Concentration for each pre-incubation time point.

Visualization: Mechanism of Inactivation[3]



[Click to download full resolution via product page](#)

Protocol B: Cellular Insulin Sensitization Assay

Objective: To validate the compound's ability to enhance insulin signaling in HepG2 (liver) or 3T3-L1 (adipocyte) cells by preventing IR dephosphorylation.

Reagents

- Cell Line: HepG2 cells (human hepatoma).
- Stimulant: Recombinant Human Insulin.
- Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors (Sodium Orthovanadate is critical here to preserve phosphorylation post-lysis).

Step-by-Step Methodology

- Seeding: Plate HepG2 cells in 6-well plates and grow to 80% confluence.
- Starvation: Wash cells with PBS and switch to serum-free media for 4–12 hours. This reduces basal phosphorylation noise.
- Inhibitor Treatment:
 - Add **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid** (10–100 μ M) to the media.
 - Incubate for 1 hour. (Covalent inhibitors require time to accumulate target occupancy).
 - Control: DMSO vehicle only.

- Stimulation:
 - Treat cells with Insulin (low dose: 1–10 nM) for exactly 10 minutes.
 - Note: Using a sub-maximal insulin dose allows you to see the "enhancement" effect of the inhibitor clearly.
- Termination: Aspirate media rapidly and wash with ice-cold PBS containing 1 mM Sodium Orthovanadate.
- Lysis & Western Blot:
 - Lyse cells on ice.
 - Run SDS-PAGE.
 - Primary Antibodies: Anti-pTyr-1150/1151 (Insulin Receptor), Anti-pAKT (Ser473), Anti-Total AKT.

Expected Results

- Vehicle + Insulin: Moderate band for p-IR and p-AKT.
- Inhibitor + Insulin: Significantly stronger/darker bands for p-IR and p-AKT compared to vehicle, indicating that PTP1B was inhibited from removing the phosphate groups.

Visualization: Experimental Workflow

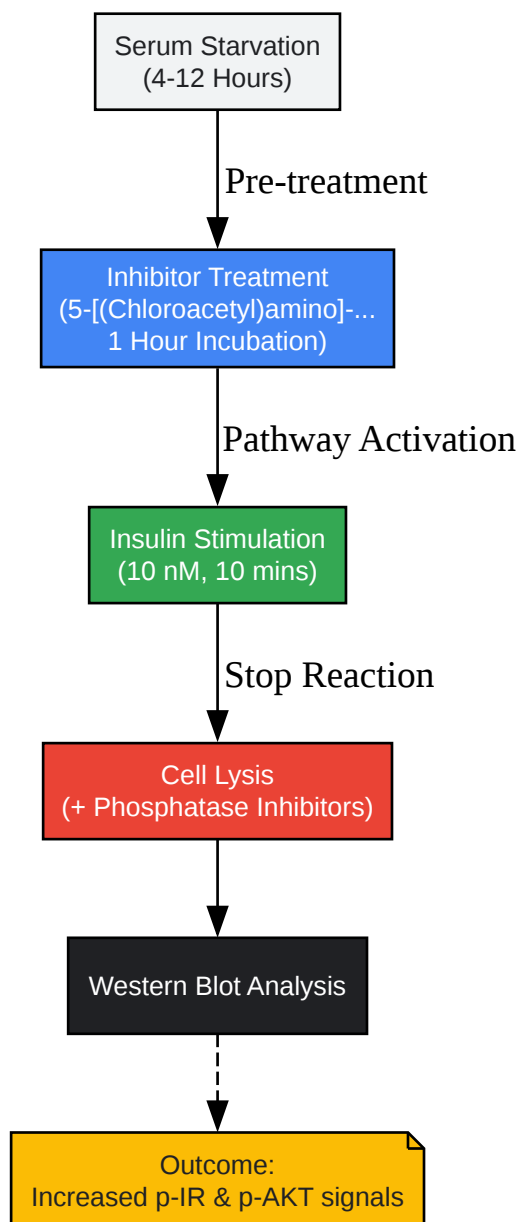


Figure 2: Cellular Insulin Sensitization Workflow

[Click to download full resolution via product page](#)

Troubleshooting & Optimization

Issue	Probable Cause	Solution
No Inhibition in Enzyme Assay	DTT/BME present in buffer.	Remove reducing agents. Use TCEP only if absolutely necessary (less reactive), but preferably no reductant during incubation.
High Background in Western	Inefficient lysis or phosphatase activity post-lysis.	Ensure Lysis Buffer contains high concentrations of Sodium Orthovanadate and Fluoride. Keep lysates on ice.
Precipitation	Compound insolubility in aqueous media.	Do not exceed 1% DMSO final concentration. Dilute compound dropwise into vortexing buffer.

References

- Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors. *Journal of Medicinal Chemistry*, 53(6), 2333-2344. [Link](#)
- Xie, J., et al. (2003). Salicylic acid derivatives as PTP1B inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 13(8), 1509-1512. (Describes the salicylate pharmacophore for PTP1B). [Link](#)
- Singh, J., et al. (2011). The resurgence of covalent drugs.[3][4] *Nature Reviews Drug Discovery*, 10, 307–317. (Mechanistic grounding for chloroacetamide warheads). [Link](#)
- Tonks, N. K. (2006).[5] PTP1B: From the Bench to the Clinic. *Nature Reviews Drug Discovery*, 12, 109-110. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Protein tyrosine phosphatase 1B \(PTP1B\) inhibitors as potential anti-diabetes agents: updated patent review \(2019-2023\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. An update on the discovery and development of reversible covalent inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. m.youtube.com \[m.youtube.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Application Note: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604561/docs#application-note-5-chloroacetyl-amino-2-hydroxybenzoic-acid\]](https://www.benchchem.com/product/b1604561/docs#application-note-5-chloroacetyl-amino-2-hydroxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)